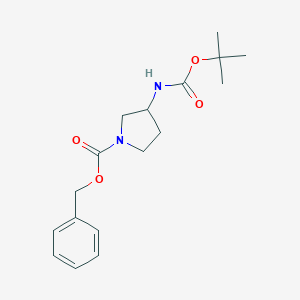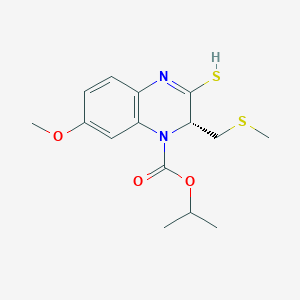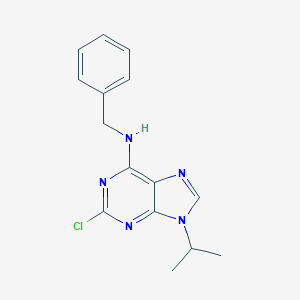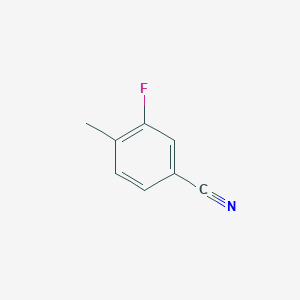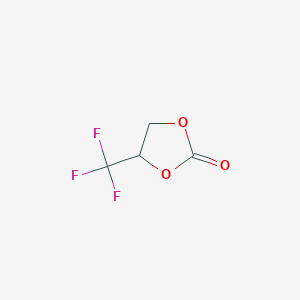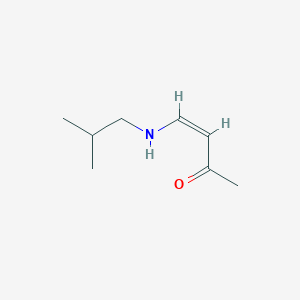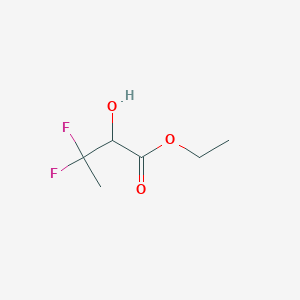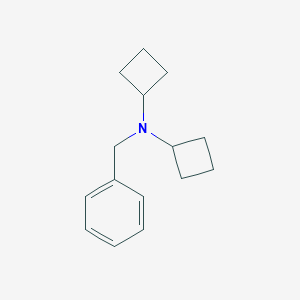
7-(bromomethyl)-2,2-dimethyl-3H-1-benzofuran
描述
7-(bromomethyl)-2,2-dimethyl-3H-1-benzofuran, also known as BMDBM, is a chemical compound that has gained significant attention in scientific research. It belongs to the class of benzofuran derivatives and has been studied for its potential therapeutic applications. In
作用机制
The mechanism of action of 7-(bromomethyl)-2,2-dimethyl-3H-1-benzofuran is not fully understood. However, it has been suggested that 7-(bromomethyl)-2,2-dimethyl-3H-1-benzofuran exerts its effects by inhibiting specific enzymes and signaling pathways. For example, 7-(bromomethyl)-2,2-dimethyl-3H-1-benzofuran has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. 7-(bromomethyl)-2,2-dimethyl-3H-1-benzofuran has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
7-(bromomethyl)-2,2-dimethyl-3H-1-benzofuran has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in cells. 7-(bromomethyl)-2,2-dimethyl-3H-1-benzofuran has also been shown to induce apoptosis in cancer cells and inhibit the replication of the hepatitis C virus. Furthermore, 7-(bromomethyl)-2,2-dimethyl-3H-1-benzofuran has been shown to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis.
实验室实验的优点和局限性
One advantage of using 7-(bromomethyl)-2,2-dimethyl-3H-1-benzofuran in lab experiments is that it is relatively easy to synthesize. Furthermore, 7-(bromomethyl)-2,2-dimethyl-3H-1-benzofuran has been shown to have potent anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for further research. However, one limitation of using 7-(bromomethyl)-2,2-dimethyl-3H-1-benzofuran in lab experiments is that its mechanism of action is not fully understood. Furthermore, more studies are needed to determine the optimal dosage and administration of 7-(bromomethyl)-2,2-dimethyl-3H-1-benzofuran for its therapeutic applications.
未来方向
There are several future directions for the study of 7-(bromomethyl)-2,2-dimethyl-3H-1-benzofuran. One direction is to further investigate its potential as a neuroprotective agent. Another direction is to study its effects on other diseases, such as diabetes and cardiovascular disease. Furthermore, more studies are needed to determine the optimal dosage and administration of 7-(bromomethyl)-2,2-dimethyl-3H-1-benzofuran for its therapeutic applications. Overall, 7-(bromomethyl)-2,2-dimethyl-3H-1-benzofuran has shown great potential as a therapeutic agent, and further research is needed to fully understand its mechanisms of action and potential applications.
科学研究应用
7-(bromomethyl)-2,2-dimethyl-3H-1-benzofuran has been investigated for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 7-(bromomethyl)-2,2-dimethyl-3H-1-benzofuran has been studied for its ability to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to inhibit the replication of the hepatitis C virus. Furthermore, 7-(bromomethyl)-2,2-dimethyl-3H-1-benzofuran has been investigated for its potential as a neuroprotective agent.
属性
CAS 编号 |
180004-53-9 |
|---|---|
产品名称 |
7-(bromomethyl)-2,2-dimethyl-3H-1-benzofuran |
分子式 |
C11H13BrO |
分子量 |
241.12 g/mol |
IUPAC 名称 |
7-(bromomethyl)-2,2-dimethyl-3H-1-benzofuran |
InChI |
InChI=1S/C11H13BrO/c1-11(2)6-8-4-3-5-9(7-12)10(8)13-11/h3-5H,6-7H2,1-2H3 |
InChI 键 |
HSVUTWIVZANIHR-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(O1)C(=CC=C2)CBr)C |
规范 SMILES |
CC1(CC2=C(O1)C(=CC=C2)CBr)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

